![molecular formula C21H21N3O2 B13582705 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a tetrahydroisoquinoline core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often require the use of solvents like toluene and catalysts such as sodium carbonate and potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the synthesized compound is typically verified using techniques like IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
What sets 4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structural complexity also provides a higher degree of specificity in its interactions with molecular targets, making it a valuable compound in both research and industrial applications .
Biological Activity
4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS Number: 1008870-07-2) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.41 g/mol
- SMILES Notation : O=C1NC(=O)c2c(C1=CNc1ccccc1N1CCCCC1)cccc2
Biological Activity Overview
The compound exhibits several biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline compounds often display significant antimicrobial properties.
- Antiviral Activity : Some related compounds have shown efficacy against viral infections by inhibiting viral replication.
- Anticancer Properties : Research indicates that structural analogs may possess cytotoxic effects on various cancer cell lines.
The mechanisms through which this compound operates are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular proliferation and survival.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain some neuropharmacological effects.
Data Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antiviral | Reduced viral replication in vitro | |
Anticancer | Cytotoxic effects on cancer cell lines |
Antimicrobial Activity
A study evaluating the antimicrobial effects of various tetrahydroisoquinoline derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics.
Antiviral Activity
In vitro assays demonstrated that certain tetrahydroisoquinoline derivatives inhibited the replication of viruses such as influenza and herpes simplex virus. This suggests that the compound could be a candidate for further antiviral drug development.
Anticancer Activity
Research conducted on the cytotoxicity of tetrahydroisoquinoline derivatives showed promising results against various cancer cell lines including breast and prostate cancer. The study highlighted the potential for these compounds to be developed into therapeutic agents targeting cancer cells.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-piperidin-1-ylphenyl)iminomethyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H21N3O2/c25-20-16-9-3-2-8-15(16)17(21(26)23-20)14-22-18-10-4-5-11-19(18)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13H2,(H2,23,25,26) |
InChI Key |
LIGZNWWKUGCRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2N=CC3=C(NC(=O)C4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.